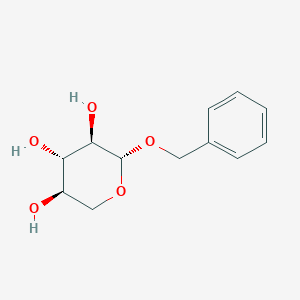

苄基β-D-木吡喃糖苷

描述

Benzyl b-D-xylopyranoside is a complex organic compound that belongs to the class of oxanes. This compound is characterized by its phenylmethoxy group attached to an oxane ring with three hydroxyl groups. It is often used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

科学研究应用

Benzyl b-D-xylopyranoside has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex carbohydrates and other organic molecules.

Biology: The compound is used in the study of carbohydrate-protein interactions and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

Target of Action

Benzyl Beta-D-Xylopyranoside primarily targets proteoglycans , macromolecules with important biological functions . Proteoglycans are present in all mammalian cells, usually located in extracellular matrices or on cell surfaces, where they are involved in a diversity of biological processes such as cell proliferation and differentiation, adhesion, and migration .

Mode of Action

Benzyl Beta-D-Xylopyranoside interacts with its targets by inducing glycosaminoglycan (GAG) chain synthesis independently of a proteoglycan core protein . This interaction results in changes to the structure of the proteoglycans, which can have significant effects on their function.

Biochemical Pathways

The compound affects the biosynthesis of glycosaminoglycans . The biosynthesis is initiated by the addition of a xylose residue to the core protein, followed by galactosylation of the xylose by the galactosyltransferase β4GalT7 . Thereafter, an additional galactose residue and a glucuronic acid residue are added, altogether constituting the tetrasaccharide from which polymerization occurs .

Pharmacokinetics

The compound’s interaction with proteoglycans suggests that it may be distributed widely throughout the body, given the ubiquitous presence of these macromolecules .

Result of Action

The primary molecular effect of Benzyl Beta-D-Xylopyranoside’s action is the induction of GAG chain synthesis . This can lead to changes in the structure and function of proteoglycans, potentially affecting a wide range of biological processes. For instance, it has been shown that certain xylosides can have a tumor-selective growth inhibitory effect both in vitro and in vivo .

生化分析

Biochemical Properties

Benzyl Beta-D-Xylopyranoside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies to assess the reactivity of secondary hydroxyl groups at the C2, C3, and C4 positions . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of Benzyl Beta-D-Xylopyranoside on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a tumor-selective growth inhibitory effect both in vitro and in vivo .

Molecular Mechanism

The molecular mechanism of action of Benzyl Beta-D-Xylopyranoside involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to react with β-O-4-type quinone methide, elucidating the reactivities of secondary hydroxyl groups .

Temporal Effects in Laboratory Settings

The effects of Benzyl Beta-D-Xylopyranoside change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Benzyl Beta-D-Xylopyranoside vary with different dosages in animal models. Studies have shown that it has a tumor-selective growth inhibitory effect, suggesting that its effects may be dose-dependent .

Metabolic Pathways

Benzyl Beta-D-Xylopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzyl Beta-D-Xylopyranoside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Benzyl Beta-D-Xylopyranoside and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl b-D-xylopyranoside typically involves the protection of hydroxyl groups and the introduction of the phenylmethoxy group. One common method involves the use of benzyl chloride in the presence of a base to introduce the phenylmethoxy group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of Benzyl b-D-xylopyranoside often involves large-scale synthesis using automated reactors. The process includes the protection of hydroxyl groups, introduction of the phenylmethoxy group, and subsequent deprotection steps. The use of high-purity reagents and precise control of reaction conditions are crucial to ensure the consistency and quality of the final product.

化学反应分析

Types of Reactions

Benzyl b-D-xylopyranoside undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols.

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

相似化合物的比较

Similar Compounds

- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

- (2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

Uniqueness

Benzyl b-D-xylopyranoside is unique due to its specific stereochemistry and the presence of the phenylmethoxy group. This configuration allows for specific interactions with enzymes and other molecular targets, making it a valuable compound in research and industrial applications.

生物活性

Benzyl β-D-xylopyranoside (BβDX) is a glycoside compound that has garnered attention for its diverse biological activities, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Benzyl β-D-xylopyranoside is a glycoside formed from the sugar xylose and benzyl alcohol. Its molecular structure allows it to interact with various biological systems, influencing numerous biochemical pathways. The compound's ability to induce glycosaminoglycan (GAG) chain synthesis is particularly notable, as GAGs play critical roles in cellular signaling and structural integrity.

Target of Action : BβDX primarily targets proteoglycans, which are vital macromolecules involved in cell signaling, structural support, and regulation of cell behavior. The compound induces GAG chain synthesis independently of the proteoglycan core protein, suggesting a unique mechanism that could be exploited for therapeutic purposes.

Biochemical Pathways : The compound has been shown to affect the biosynthesis of glycosaminoglycans, which are essential for various physiological processes including cell proliferation, differentiation, and migration. This interaction may lead to significant alterations in cellular functions and tissue homeostasis.

Biological Activities

- Antimicrobial Activity : Research indicates that BβDX exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent. For instance, derivatives of rhamnopyranosides related to BβDX have shown varying degrees of inhibition against Gram-positive and Gram-negative bacteria .

- Cytotoxic Effects : BβDX has been investigated for its cytotoxic effects on cancer cell lines. In studies involving different cancer types, it demonstrated selective growth inhibitory effects, suggesting its potential utility in cancer therapy .

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes such as protein tyrosine phosphatase 1B (PTP1B), with an IC50 value indicating significant potency. This inhibition is relevant in metabolic regulation and may have implications for diabetes treatment .

Case Studies

- Antimicrobial Studies : A study assessed the antimicrobial activity of BβDX derivatives against several pathogens. The results indicated that certain derivatives exhibited notable inhibition zones against Escherichia coli and Klebsiella pneumoniae, highlighting their potential as therapeutic agents against bacterial infections .

- Cytotoxicity Testing : In vitro assays using MTT methods revealed that BβDX derivatives displayed potent cytotoxicity against cancer cell lines such as BGC-823 and A2780, with IC50 values suggesting effectiveness comparable to established chemotherapeutic agents .

Data Table: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition against E. coli (8 mm) | |

| Cytotoxicity | IC50 against A2780 cells: 1.85 µM | |

| Enzyme Inhibition | PTP1B inhibition IC50 = 6.97 µM |

Pharmacokinetics

The pharmacokinetic profile of BβDX suggests widespread distribution due to its interaction with ubiquitous proteoglycans throughout the body. Its stability over time in biological systems is crucial for understanding its long-term effects and potential therapeutic applications.

属性

IUPAC Name |

(2R,3R,4S,5R)-2-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2/t9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUGMDBJXWCFLRQ-WRWGMCAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90909558 | |

| Record name | Benzyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10548-61-5 | |

| Record name | Benzyl-beta-D-xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl pentopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90909558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。